molecular formula C20H24N4O B303733 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Número de catálogo B303733
Peso molecular: 336.4 g/mol
Clave InChI: LDPUYGQQFCGHDS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, chronic pain, and addiction. DMQX is a potent antagonist of glutamate receptors, which are involved in the regulation of excitatory neurotransmission in the brain. In

Mecanismo De Acción

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as a potent antagonist of glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in the regulation of synaptic transmission and plasticity. By blocking the AMPA receptors, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile reduces the excitatory neurotransmission in the brain, which can lead to a reduction in seizure activity, chronic pain, and drug-seeking behavior.
Biochemical and Physiological Effects
2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can lead to a reduction in excitotoxicity and neuronal damage. It has also been shown to reduce the activity of NMDA (N-methyl-D-aspartate) receptors, which are involved in the regulation of synaptic plasticity and learning and memory. Additionally, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to increase the activity of GABA (γ-aminobutyric acid) receptors, which are involved in the regulation of inhibitory neurotransmission in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for lab experiments. It is a potent and specific antagonist of AMPA receptors, making it a valuable tool for studying the role of these receptors in various neurological disorders. It is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, it has a relatively short half-life in vivo, which can limit its effectiveness in some experimental models.

Direcciones Futuras

There are several potential future directions for research on 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of more potent and selective AMPA receptor antagonists. Another area of interest is the development of novel drug delivery systems for 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, which could improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential therapeutic applications of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in various neurological disorders, including epilepsy, chronic pain, and addiction. Finally, more research is needed to understand the long-term effects of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile on the brain and its potential for toxicity.

Métodos De Síntesis

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be synthesized using a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with dimethylamine, followed by cyclization and subsequent reactions with various reagents. The final product is obtained after purification using chromatography techniques. The synthesis of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Aplicaciones Científicas De Investigación

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, chronic pain, and addiction. It has been shown to be a potent antagonist of glutamate receptors, which play a critical role in the regulation of excitatory neurotransmission in the brain. 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to be effective in reducing seizure activity in animal models of epilepsy, suggesting that it may have antiepileptic properties. It has also been shown to be effective in reducing chronic pain in animal models, suggesting that it may have analgesic properties. Additionally, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction.

Propiedades

Nombre del producto

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Fórmula molecular

C20H24N4O

Peso molecular

336.4 g/mol

Nombre IUPAC

2-amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H24N4O/c1-20(2)10-15-18(16(25)11-20)17(13-8-6-5-7-9-13)14(12-21)19(22)24(15)23(3)4/h5-9,17H,10-11,22H2,1-4H3

Clave InChI

LDPUYGQQFCGHDS-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=CC=C3)C(=O)C1)C

SMILES canónico

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=CC=C3)C(=O)C1)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.